3-Chloro-2,6-dimethylaniline
Overview
Description
3-Chloro-2,6-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 3 position is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of lidocaine , a local anesthetic. Lidocaine acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . It is plausible that 3-Chloro-2,6-dimethylaniline may share similar targets due to its structural similarity.
Mode of Action
In the synthesis of lidocaine, this compound is reacted with α-chloroacetyl chloride in acetic acid in the presence of sodium acetate . This results in selective substitution at the acyl carbon (C=O) atom .
Biochemical Pathways
As a precursor in the synthesis of lidocaine, it may indirectly affect the sodium ion channels that are crucial for nerve impulse conduction .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. Its molecular weight of 155.62 may also influence its pharmacokinetic properties.
Result of Action
As a precursor in the synthesis of lidocaine, it contributes to the local anesthetic effects of the latter, which include numbness and pain relief .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it has a melting point of 30-32°C and a boiling point of 136-138°C at 17 mmHg . Additionally, its solubility in water may influence its distribution in aqueous environments.
Biochemical Analysis
Biochemical Properties
3-Chloro-2,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. For example, the metabolism of this compound can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into cells via specific transporters and can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria. These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, it can be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 1-chloro-2,4-dimethylbenzene to produce 3-chloro-2,6-dimethylnitrobenzene, followed by reduction to yield this compound . The reduction step can be carried out using reagents such as iron and hydrochloric acid or stannous chloride in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as iron and hydrochloric acid or stannous chloride in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-amino-2,6-dimethylaniline.
Oxidation: Products include 3-chloro-2,6-dimethylnitrobenzene.
Reduction: Products include this compound from nitro derivatives.
Scientific Research Applications
3-Chloro-2,6-dimethylaniline has several applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of local anesthetics such as lidocaine.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethylaniline: Lacks the chlorine atom at the 3 position.
3-Chloroaniline: Lacks the methyl groups at the 2 and 6 positions.
2,4-Dimethylaniline: Has methyl groups at the 2 and 4 positions instead of 2 and 6.
Uniqueness: 3-Chloro-2,6-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which influence its reactivity and applications. The combination of these substituents makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical industry .
Properties
IUPAC Name |
3-chloro-2,6-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMXFOTYCHZCLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427470 | |
Record name | 3-chloro-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26829-77-6 | |
Record name | 3-chloro-2,6-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Chloro-2,6-dimethylaniline (MCDEA) in the studied epoxy-based polymer blends?
A1: In this study [], MCDEA acts as a curing agent alongside bisphenol-A-diglycidyl ether (DEGBA) for epoxy thermosetting polymers. The research focuses on incorporating aromatic liquid-crystalline polyesters (LCPs) within this epoxy system. MCDEA, along with DEGBA, facilitates the curing process, leading to the formation of a thermoset material. The study investigates how varying the LCP concentration impacts the miscibility, transition temperatures, and morphology of the final blend.
Q2: How does the presence of liquid-crystalline polyesters (LCPs) affect the properties of the epoxy blend containing MCDEA?
A2: The research [] reveals that incorporating LCPs into the DEGBA/MCDEA epoxy blend can lead to reaction-induced phase separation when the LCP content ranges between 30% to 50% by weight. This phase separation suggests that the miscibility of the LCPs with the epoxy components is influenced by the curing reaction and the resulting changes in the system's chemistry and morphology. The study utilizes techniques such as cloud point measurements, scanning electron microscopy (SEM), and dynamic mechanical thermal analysis (DMTA) to characterize the phase behavior and resulting properties of these blends.
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